N~6~-(4-fluorobenzyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic aromatic organic compound. It also contains fluorobenzyl and fluorophenyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving 4-fluorobenzyl and 4-fluorophenyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and nitrogen atoms. The fluorobenzyl and fluorophenyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of aromatic rings could allow for electrophilic aromatic substitution reactions, and the nitrogen atoms could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research has shown that various derivatives of 1H-pyrazolo[3,4-d]pyrimidine, a category to which our compound of interest belongs, have unique molecular structures and hydrogen bonding characteristics. For instance, some derivatives exhibit hydrogen-bonded sheets and three-dimensional framework structures due to their unique conformations and bonding interactions. This aspect is crucial for understanding the chemical behavior and potential applications of these compounds in scientific research (Trilleras et al., 2008).
Biological Activity
A study focusing on the biological activity of pyrimidine linked with morpholinophenyl derivatives, which are structurally related to our compound, reported significant larvicidal activity against certain larvae. This suggests potential applications in pest control or as a bioactive agent (Gorle et al., 2016).
Applications in Chemistry and Pharmacology
The synthesis and characterization of novel derivatives of pyrazolo[3,4-d]pyrimidine, including compounds with potential anti-breast cancer activities, have been reported. These findings indicate the relevance of this compound class in medicinal chemistry, particularly in the design of new therapeutic agents (Abd El Hamid et al., 2012).
Synthetic Methods and Derivatives
Advanced synthetic methods have been developed for creating diverse derivatives of pyrazolo[3,4-d]pyrimidine, which is essential for expanding the scope of its applications in various fields of scientific research. These methods enable the production of compounds with specific properties and functionalities (Heo & Jeon, 2017).
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have been evaluated for their antimicrobial properties. The results showed that certain compounds exhibit moderate to strong antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Eweas et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-[(4-fluorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N6/c25-17-8-6-16(7-9-17)14-27-24-30-22(29-19-12-10-18(26)11-13-19)21-15-28-32(23(21)31-24)20-4-2-1-3-5-20/h1-13,15H,14H2,(H2,27,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPGWKKQEYIALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)F)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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